4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane
CAS No.: 1310949-87-1
Cat. No.: VC0104543
Molecular Formula: C₁₄H₁₈BF₃O₂
Molecular Weight: 286.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310949-87-1 |
|---|---|
| Molecular Formula | C₁₄H₁₈BF₃O₂ |
| Molecular Weight | 286.1 |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-5-10(6-8-11)9-14(16,17)18/h5-8H,9H2,1-4H3 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(F)(F)F |
Introduction
Molecular Structure and Properties
Molecular Formula and Weight
The molecular formula of 4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane is , with a molecular weight of approximately 298.10 g/mol . This relatively compact molecular size allows for its use in reactions requiring precise control over steric and electronic effects.
Structural Features
The structure of this compound consists of a dioxaborolane ring, which is a cyclic boronic ester characterized by two oxygen atoms bonded to a boron atom. Attached to this ring is a phenyl group substituted with a trifluoroethyl chain at the para position. The presence of the trifluoroethyl group enhances the compound's electron-withdrawing capabilities due to the high electronegativity of fluorine atoms .
The dioxaborolane ring itself is stabilized by four methyl groups at the 4 and 5 positions. These methyl substituents increase steric hindrance around the boron center while protecting it from undesired reactions such as hydrolysis or oxidative degradation.
Chemical Reactivity
The boron atom in this compound exhibits Lewis acidity due to its electron deficiency. This property enables it to act as a catalyst or reactant in various organic transformations. The trifluoroethyl substituent further enhances reactivity by polarizing bonds within the molecule .
Physical Characteristics
This compound typically appears as a crystalline solid under standard laboratory conditions. It is soluble in organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO), which makes it suitable for use in solution-phase reactions.
Synthesis Methods
Laboratory Synthesis
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane typically involves coupling reactions between boronic acids or esters and halogenated aromatic compounds under palladium-catalyzed conditions. A representative reaction pathway includes:
Here:
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Ar-Br represents an aryl bromide precursor.
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refers to bis(pinacolato)diboron.
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Pd-cat denotes palladium catalysts such as Pd(PPh).
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Base includes potassium carbonate or cesium fluoride.
This reaction proceeds via the Suzuki-Miyaura coupling mechanism.
Industrial Production
Scaling up laboratory synthesis involves optimizing reaction parameters such as temperature and pressure while ensuring high purity levels through recrystallization or chromatographic methods. Continuous flow reactors are often employed to enhance efficiency.
Applications in Chemistry and Materials Science
Role in Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its ability to undergo Suzuki-Miyaura cross-coupling reactions efficiently . The trifluoroethyl group enhances the electrophilicity of the boron center while providing unique steric effects that influence reaction outcomes.
For example:
Where:
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Ar-B(pin) is the boronic ester derived from this compound.
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Ar'-X represents an aryl halide.
These reactions are widely used to construct biaryl systems for pharmaceuticals and agrochemicals.
Development of Fluorinated Pharmaceuticals
The trifluoroethyl moiety contributes to increased metabolic stability and enhanced biological activity in drug candidates . As such, derivatives of this compound are explored for applications in medicinal chemistry.
Material Science Applications
In polymer chemistry, this compound is used to introduce fluorinated functionalities into polymer backbones or side chains . These modifications improve thermal stability and mechanical properties in high-performance materials.
Environmental Applications
Recent studies have investigated its potential role in environmental remediation processes due to its selective reactivity with pollutants such as heavy metals or organic contaminants .
Analytical Characterization
Spectroscopic Techniques
Characterization methods include:
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NMR Spectroscopy: Proton (), carbon (), fluorine (), and boron () NMR provide detailed insights into molecular structure.
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Mass Spectrometry: High-resolution mass spectrometry confirms molecular formulae.
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IR Spectroscopy: Infrared analysis identifies functional groups such as C-F bonds and B-O bonds .
Crystallography
Single-crystal X-ray diffraction elucidates three-dimensional structural details including bond lengths and angles around the boron atom .
Challenges and Future Perspectives
Challenges in Synthesis
One limitation is the potential for side reactions such as protodeboronation under harsh conditions or with reactive substrates . Strategies to mitigate these include using stabilizing ligands or lowering reaction temperatures.
Expanding Applications
Emerging research focuses on utilizing this compound in catalysis for asymmetric transformations or as precursors for biologically active molecules.
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